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salt (1:2)

Cat. No.: B082955

Compound Name:

A comparative analysis of the structural disparities between the triclinic and monoclinic
polymorphs of rubidium dichromate (Rb2Cr207) is crucial for understanding the material's
physicochemical properties. This guide provides a detailed examination of these crystalline
forms, supported by crystallographic data, to assist researchers, scientists, and professionals in
drug development in comprehending the nuanced structural variations.

Crystallographic Data Comparison

The primary structural differences between the triclinic and monoclinic forms of Rb2Cr207 lie in
their crystal symmetry and unit cell parameters. At least two triclinic and two monoclinic
polymorphs have been identified. The following table summarizes the key crystallographic data
for representative polymorphs.
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Triclinic Triclinic Monoclinic Monoclinic
Parameter
(Polymorph 1) (Polymorph 2)  (P21/n) (C2Ic)
Crystal System Triclinic Triclinic Monoclinic Monoclinic
Space Group P1 P1 P21i/n C2/c
, a=13554A b= a=7433A b= a=767A b= a=7.938A b=
Unit Cell
o , 7.640A, c= 7571A c= 762A c=1362 7.938A c=
imensions
7.735 A 7.832 A A 7.873 A
o =93.64° B = a=109.44°, B =
Unit Cell Angles 98.52°,y = 90.81°, vy = =93.37° -
88.80° 108.89°
Cr-O-Cr Bond 123° and 137°[1]
133.5°[3] 122.9°[3] 122.9°[3]
Angle(s) [2]
Two non-
equivalent Rb
Rb* 8 or 9 oxygen atoms, each

Coordination

atoms[1][2]

coordinated by
seven oxygen

atoms[3]

Rb-O Distances

2.86 t0 3.31 A[1]
[2]

2.853 to 3.060
A3

Analysis of Structural Differences

The fundamental distinction between the two crystal systems is their symmetry. The triclinic

system is the least symmetric, with no rotational axes or mirror planes, which is reflected in its

unit cell where all angles are unequal and not necessarily 90°.[4] In contrast, the monoclinic

system possesses a higher degree of symmetry, characterized by one two-fold rotation axis

and/or a mirror plane, resulting in two of the unit cell angles being 90°.[5]

These symmetry differences manifest in the arrangement of the dichromate ions (Cr=072") and

the coordination environment of the rubidium ions (Rb*). In the triclinic polymorphs, the lower

symmetry allows for more significant distortions in the Cr-O-Cr bond angles, with one form
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exhibiting two distinct angles of 123° and 137°.[1][2] Another triclinic form shows an angle of
133.5°.[3] The monoclinic forms, however, display a more regular Cr-O-Cr angle of 122.9°.[3]

The coordination sphere of the rubidium ions also varies. In one triclinic structure, the Rb* ions
are surrounded by either eight or nine oxygen atoms.[1][2] In another, there are two distinct
rubidium environments, each coordinated to seven oxygen atoms.[3] These variations in
coordination number and geometry are a direct consequence of the different packing
arrangements dictated by the crystal symmetry.

Experimental Protocols

The crystallographic data presented were determined using single-crystal X-ray diffraction. This
technique is the definitive method for elucidating the three-dimensional atomic arrangement in
a crystalline solid.

Methodology:

o Crystal Growth: Single crystals of triclinic and monoclinic Rb2Cr207 are grown from an
aqueous solution. For instance, single crystals of triclinic Rb2Cr207 were obtained by the
slow evaporation of an aqueous solution at 42°C.[6]

o Data Collection: A suitable single crystal is mounted on a goniometer and placed in an X-ray
beam. The crystal is rotated, and the diffraction pattern of X-rays is recorded on a detector.
Integrated Weissenberg and precession photographs are often used to collect the intensity
data.[6]

o Data Processing: The intensities of the diffracted beams are measured and corrected for
various experimental factors such as polarization and the Lorentz factor.[6]

» Structure Solution and Refinement: The positions of the atoms in the unit cell are determined
from the diffraction data using computational methods. The initial structural model is then
refined using a least-squares analysis to achieve the best possible fit between the observed
and calculated diffraction patterns.[2]

Visualization of Crystallographic Relationships
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The following diagram illustrates the hierarchical relationship between crystal families and
crystal systems, highlighting the key symmetry differences between the triclinic and monoclinic
systems.

Crystal Families

Crystal Families Triclinic Monoclinic

Crystal Systems
Y y
Crvstal Svstems Triclinic Monoclinic
rystal sy @@zb#c,a#B#y#90° (@azb#c, a=y=90° B # 90°)

- -

Key Djstinguishing Features I

Y Y

Lowest Symmetry Higher Symmetry
Key Features No rotational axes or mirror planes One 2-fold axis and/or one mirror plane

Click to download full resolution via product page

Caption: Hierarchical relationship of triclinic and monoclinic crystal systems.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

o 1. researchgate.net [researchgate.net]
e 2. cdnsciencepub.com [cdnsciencepub.com]

o 3. researchgate.net [researchgate.net]

© 2025 BenchChem. All rights reserved. 4/5 Tech Support


https://www.benchchem.com/product/b082955?utm_src=pdf-body-img
https://www.benchchem.com/product/b082955?utm_src=pdf-custom-synthesis
https://www.researchgate.net/publication/284322405_Crystal_structure_of_dirubidium_dichromateVI_Rb2Cr2O7_a_fourth_polymorph
https://cdnsciencepub.com/doi/10.1139/v70-089
https://www.researchgate.net/publication/284322405_Crystal_structure_of_dirubidium_dichromateVI_Rb2Cr2O7_a_fourth_polymorph/fulltext/56f20efc08aee9c94cfd7c09/Crystal-structure-of-dirubidium-dichromateVI-Rb2Cr2O7-a-fourth-polymorph.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b082955?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Validation & Comparative

Check Availability & Pricing

4. Triclinic crystal system - Wikipedia [en.wikipedia.org]

5. Monoclinic crystal system - Wikipedia [en.wikipedia.org]

6. cdnsciencepub.com [cdnsciencepub.com]

 To cite this document: BenchChem. [Analysis of structural differences between triclinic and
monoclinic Rb2Cr207.]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b082955#analysis-of-structural-differences-between-
triclinic-and-monoclinic-rb2cr207]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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